Bis-(2-decylsulfanyl-ethyl)-amine
Description
Bis-(2-decylsulfanyl-ethyl)-amine is a sulfur-containing tertiary amine with the molecular formula C₆H₄(C₁₀H₂₁S)₂NH (simplified as C₂₄H₅₁NS₂ in its chromium complex form) . It features two decylthioethyl (C₁₀H₂₁S-CH₂CH₂-) groups bonded to a central nitrogen atom. This compound is primarily utilized in coordination chemistry, serving as a ligand for chromium(III) complexes in ethylene trimerization catalysis. Its long hydrophobic decyl chains enhance solubility in non-polar solvents, while the sulfur atoms provide strong electron-donating properties for metal coordination .
Properties
CAS No. |
540527-91-1 |
|---|---|
Molecular Formula |
C24H51NS2 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-decylsulfanyl-N-(2-decylsulfanylethyl)ethanamine |
InChI |
InChI=1S/C24H51NS2/c1-3-5-7-9-11-13-15-17-21-26-23-19-25-20-24-27-22-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
ADLIYOSOFSGTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCNCCSCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkylsulfanyl-Ethylamine Derivatives
Key Compounds:
Bis-(2-ethylsulfanyl-ethyl)-amine
- Formula : C₈H₁₉NS₂
- Applications : Used in CrCl₃ complexes for ethylene trimerization.
- Key Differences : Shorter ethyl chains (C₂ vs. C₁₀) reduce lipophilicity, leading to lower solubility in organic solvents compared to the decyl analog. IR data shows similar Cr-S bonding (123 cm⁻¹) but weaker Cr-N interactions (498 cm⁻¹ vs. 360–381 cm⁻¹ in the decyl variant) .
- Yield : 72% for CrCl₃ complex synthesis .
Bis-(2-diphenylphosphinoethyl)-amine (Cr-PNP) Formula: C₂₈H₂₉Cl₃CrNP₂ Applications: Chromium catalyst with phosphine ligands. Key Differences: Replaces sulfur with phosphorus, altering electron-donor strength and catalytic activity. Exhibits Cr-P bonds (694 cm⁻¹) and higher thermal stability due to aromatic groups .
Chlorinated Ethylamine Derivatives
Bis(2-chloroethyl)ethylamine Classification: Listed under Sous-position 2921.19 with mustard gas analogs (e.g., chlorméthine, trichlorméthine) . Key Differences: Chlorine substituents confer high reactivity and toxicity, unlike the non-hazardous sulfur-based Bis-(2-decylsulfanyl-ethyl)-amine. Chlorinated analogs are unstable in vitro, often failing isolation due to rapid degradation .
N,N-Bis(2-chloroethyl)-2-sulfanylidene-dioxaphosphepan-2-amine
Functional Analog Comparison
Sulfur-Containing Amines in Catalysis
Ethylenediamine Derivatives Example: [2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine Formula: C₁₂H₁₉FN₂ Key Differences: Aromatic fluorophenyl groups enable π-π interactions in drug design, whereas decylthioethylamine’s aliphatic chains prioritize metal coordination .
Bis-(2-methanethiosulfonatoethyl)methylamine CAS: 16216-82-3 Applications: UV-hardening coatings via thiol-ene chemistry. Key Differences: Methanethiosulfonate groups enable covalent bonding to surfaces, unlike the non-reactive decylthioethylamine .
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